GSK1292263

概述

描述

GSK-1292263 是一种化学化合物,以其作为 G 蛋白偶联受体 119 (GPR119) 的激动剂而闻名。 该化合物已被研究用于治疗 2 型糖尿病,通过增强葡萄糖依赖性胰岛素分泌和改善葡萄糖稳态 .

准备方法

GSK-1292263 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。 详细的合成路线和反应条件是专有的,在公开文献中没有完全公开。 据悉,该化合物是通过一系列涉及哌啶和恶二唑衍生物的有机反应合成的 .

化学反应分析

GSK-1292263 会经历各种化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化以形成亚砜和砜。

还原: 还原反应可以将分子中的某些官能团转化为相应的还原形式。

取代: GSK-1292263 可以进行亲核取代反应,特别是在易受亲核攻击的位置。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂

科学研究应用

Clinical Trials

GSK1292263 has undergone several clinical trials to evaluate its efficacy and safety:

- Phase II Studies: Two randomized, placebo-controlled studies assessed this compound's effects on patients with T2DM. These studies indicated that while this compound did not significantly improve glucose control or circulating levels of insulin, glucagon, GLP-1, or GIP, it was well-tolerated without serious safety concerns .

- Dosing Regimens: In these trials, subjects received varying doses of this compound (25-800 mg for single doses and 100-600 mg/day for multiple doses over 14 days) alongside other treatments like sitagliptin .

Efficacy in Metabolic Disorders

While some GPR119 agonists have shown promise in enhancing insulin secretion and improving glycemic control, this compound’s clinical outcomes revealed a lack of significant efficacy compared to other agents like sitagliptin. This highlights the challenges faced in developing effective therapies targeting the GPR119 receptor for T2DM treatment .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Population | Dosage Range | Outcomes |

|---|---|---|---|

| Phase II Study 1 | Drug-naive T2DM patients | 25-800 mg (single) | No significant change in glucose control |

| Phase II Study 2 | Patients on metformin | 100-600 mg/day (14 days) | Well-tolerated; no serious adverse effects |

| Comparator | Sitagliptin | 100 mg/day | Used as a baseline for comparison |

Table 2: Comparison of GPR119 Agonists

| Compound | Phase | Efficacy in T2DM | Safety Profile |

|---|---|---|---|

| This compound | II | Limited efficacy | No serious safety issues reported |

| PSN632408 | II | Improved insulin secretion | Safe; reduced body weight gain |

| BMS-903452 | I | Significant glucose reduction | Safe; no major adverse effects |

Case Study 1: Efficacy Evaluation

In a study involving ZDF rats treated with this compound over seven weeks, researchers observed a reduction in HbA1c levels and improved glucose excursions. However, these results did not translate effectively into human clinical trials, where the compound failed to significantly affect glycemic control .

Case Study 2: Comparative Analysis with Sitagliptin

In the second phase II trial, subjects receiving this compound were compared with those on sitagliptin. While sitagliptin demonstrated clear benefits in managing blood glucose levels, this compound did not show comparable improvements, suggesting that further research is needed to understand the limitations of this compound .

作用机制

GSK-1292263 通过激活 G 蛋白偶联受体 119 (GPR119) 来发挥其作用。这种激活导致胰高血糖素样肽 1 和其他胃肠道肽的上调,进而增强葡萄糖依赖性胰岛素分泌。 所涉及的分子途径包括腺苷酸环化酶的激活以及随后环腺苷酸 (cAMP) 水平的升高 .

相似化合物的比较

GSK-1292263 在 G 蛋白偶联受体 119 激动剂中独树一帜,因为它具有很高的效力和口服生物利用度。 类似的化合物包括:

6-OAU: 另一种具有不同化学结构但具有类似生物活性的 G 蛋白偶联受体 119 激动剂。

AM-1638: G 蛋白偶联受体 40 的完全激动剂,它也在葡萄糖代谢中起作用。

Fasiglifam: 一种有效的、选择性的 G 蛋白偶联受体 40 激动剂,用于类似的治疗目的 .

生物活性

GSK1292263, also known as GSK263, is a selective agonist of the G protein-coupled receptor 119 (GPR119). This compound has garnered attention for its potential therapeutic applications in the management of type 2 diabetes (T2D) due to its effects on glucose metabolism and gut hormone profiles. Research has demonstrated that GSK263 can modulate the secretion of incretin hormones, which play a crucial role in insulin regulation.

GPR119 is primarily expressed in enteroendocrine cells and pancreatic islets. Activation of this receptor stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), both of which enhance insulin secretion from pancreatic β-cells and inhibit glucagon release from α-cells. GSK263 has shown efficacy in enhancing GLP-1 secretion in various studies, although its effects on glucose control have been mixed.

Key Pharmacological Effects

- Incretin Secretion : GSK263 significantly increases circulating levels of peptide tyrosine-tyrosine (PYY) and has a modest effect on GLP-1 and GIP levels.

- Glucose Metabolism : In clinical studies, GSK263 did not significantly improve glycemic control in T2D patients but did alter gut hormone profiles positively.

- Safety Profile : The compound has been evaluated for off-target interactions, showing no significant adverse effects at therapeutic concentrations.

Study Design

Two pivotal randomized, placebo-controlled studies were conducted to evaluate the pharmacological profile of GSK263 in T2D patients:

- Study 1 : Involved drug-naive subjects or those who had ceased diabetic medications.

- Study 2 : Included subjects who were on metformin therapy.

Both studies assessed the effects of GSK263 on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP following oral glucose and meal challenges.

Results Summary

| Parameter | Placebo | GSK263 (300 mg BID) | Metformin Co-dosing |

|---|---|---|---|

| Total PYY Levels | Baseline (10 pM) | Peak ~50 pM after meals | Peak ~100 pM at lunch |

| Active GLP-1 Levels | Baseline | No significant change | Increased post-prandial |

| Glucose Control | No change | No significant change | Modulated by metformin |

| Insulin Levels | No change | No significant change | Modulated by metformin |

Findings

- PYY Secretion : GSK263 increased PYY levels significantly, with peak concentrations observed after meals.

- GLP-1 and GIP : While GSK263 alone did not enhance active GLP-1 or GIP levels significantly, co-administration with metformin improved post-prandial total GLP-1 levels.

- Glucose Control : The compound did not exhibit a marked effect on glucose control in T2D patients, indicating a need for further investigation into its clinical efficacy.

Case Studies

Several case studies have explored the implications of using GSK263 in clinical settings:

- Case Study A : Focused on the impact of GSK263 on T2D management alongside traditional therapies like metformin. Results indicated that while GSK263 improved gut hormone profiles, it did not lead to substantial changes in overall glycemic control.

- Case Study B : Examined the long-term safety profile of GSK263 in a cohort of patients with varying degrees of T2D severity. The findings suggested that while well-tolerated, the efficacy diminished over time, highlighting a potential limitation in chronic use.

常见问题

Basic Research Questions

Q. What is the primary pharmacological target of GSK1292263, and how does its agonist activity influence metabolic pathways in type 2 diabetes?

this compound is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 stimulates glucose-dependent insulin secretion (GDIS) and enhances the release of gut hormones such as peptide YY (PYY) and glucagon-like peptide-1 (GLP-1). Mechanistically, GPR119 activation increases intracellular cAMP levels, which potentiates insulin secretion and modulates enteroendocrine hormone release . Preclinical studies highlight its dual action on insulin and incretin pathways, though clinical outcomes for glucose control have been inconsistent .

Q. What were the key findings from Phase II clinical trials of this compound in type 2 diabetes patients?

Phase II trials revealed that this compound (25–800 mg doses) did not significantly improve glycemic control (e.g., weighted-mean glucose AUC) after 13–14 days of dosing. However, it markedly increased circulating PYY concentrations, with peak levels reaching ~100 pM when co-administered with metformin. Notably, sitagliptin (a DPP-4 inhibitor) suppressed PYY and GLP-1 responses, suggesting drug-dependent modulation of gut hormone activity. These findings underscore the compound’s limited glucose-lowering efficacy despite its pharmacological effects on enteroendocrine signaling .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s glucose-lowering efficacy across preclinical and clinical studies?

Discrepancies arise from differences in experimental design, patient populations, and co-administered therapies. For example:

- Preclinical models (e.g., neonatal STZ rats) showed sustained glucose-lowering effects with repeated dosing , whereas clinical trials reported efficacy loss, potentially due to rapid receptor desensitization or compensatory mechanisms .

- Structural factors : this compound contains a piperidine ring, which may favor antagonist conformations of GPR119, reducing intrinsic activity compared to agonists like DS-8500a . Methodological recommendations include:

- Standardizing oral glucose tolerance tests (OGTTs) at multiple time points to assess acute vs. chronic effects.

- Evaluating tissue-specific GPR119 expression and agonist selectivity in translational models .

Q. What methodologies are critical for assessing drug-drug interactions (DDIs) between this compound and statins?

DDI studies should integrate:

- In vitro assays : Cytochrome P450 (CYP) inhibition/induction profiling (e.g., CYP3A4, CYP2C8) using human liver microsomes .

- Clinical pharmacokinetic (PK) studies : Monitoring statin exposure (e.g., simvastatin acid AUC) in healthy volunteers co-administered with this compound. A 2013 study found no clinically significant interactions, but recommended dose adjustments based on pharmacogenomic factors (e.g., SLCO1B1 polymorphisms affecting statin transport) .

- Physiologically-based pharmacokinetic (PBPK) modeling : To predict DDIs in subpopulations (e.g., diabetic patients with hepatic impairment) .

Q. How does this compound’s modulation of gut hormones like PYY and GLP-1 inform diabetes pathophysiology?

this compound increases postprandial PYY levels without significantly affecting GLP-1 or GIP in monotherapy. However, metformin co-administration amplifies PYY and GLP-1 responses, suggesting metformin’s role in regulating enteroendocrine feedback loops . Methodological insights:

- Use radioimmunoassays or LC-MS/MS to quantify hormone levels in plasma.

- Conduct meal challenge tests to evaluate temporal hormone secretion patterns.

- Explore genetic polymorphisms (e.g., GPR119 variants) that may influence interindividual hormone responses .

Q. What experimental strategies can mitigate the risk of efficacy loss during repeated dosing of GPR119 agonists like this compound?

- Dosing regimens : Test pulsatile vs. continuous administration to prevent receptor desensitization .

- Combination therapies : Pair with agents that enhance GLP-1 stability (e.g., DPP-4 inhibitors) or target complementary pathways (e.g., SGLT2 inhibitors) .

- Biomarker-driven trials : Monitor cAMP response element-binding protein (CREB) phosphorylation in peripheral blood mononuclear cells (PBMCs) as a surrogate for target engagement .

Q. Methodological Considerations for Future Studies

- Structural optimization : Compare this compound’s piperidine-containing scaffold with non-piperidine agonists (e.g., DS-8500a) to elucidate structure-activity relationships .

- Tissue-specific profiling : Use immunohistochemistry or RNA-seq to map GPR119 expression in human pancreatic islets and intestinal epithelia .

- Resistance mechanisms : Investigate β-arrestin recruitment and receptor internalization in HEK293 cells expressing GPR119 to model desensitization .

属性

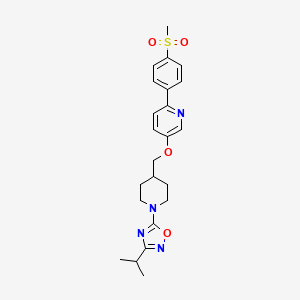

IUPAC Name |

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRTVVIBJSSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025666 | |

| Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032823-75-8 | |

| Record name | GSK1292263 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032823758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1292263 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1292263 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1J57STA6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。